Pyridine vs. Phenyl: Hydrogen-Bond Acceptor Advantage
The target compound incorporates a pyridin-3-yl substituent at the oxadiazole 3-position, contributing one additional nitrogen atom and therefore one extra H-bond acceptor compared to the phenyl-substituted analog (5-{octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole, CAS 1955506-05-4) . This single-atom difference increases the H-bond acceptor count from 4 to 5 and raises the topological polar surface area (TPSA) from approximately 50.88 Ų to 63.84 Ų, directly impacting molecular recognition at polar binding pockets .
| Evidence Dimension | H-Bond Acceptor Count and TPSA |
|---|---|
| Target Compound Data | 5 H-bond acceptors; TPSA = 63.84 Ų (C14H16N4O, MW 256.30) |
| Comparator Or Baseline | 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole: 4 H-bond acceptors; TPSA ≈ 50.88 Ų (C15H17N3O, MW 255.31) |
| Quantified Difference | 1 additional H-bond acceptor; TPSA increase of ~12.96 Ų |
| Conditions | Calculated molecular properties (standard in silico descriptors) |
Why This Matters
The additional H-bond acceptor and larger polar surface area can strengthen key interactions with calcium channel pore residues, influencing binding kinetics and subtype selectivity profiles critical for lead optimization campaigns.
